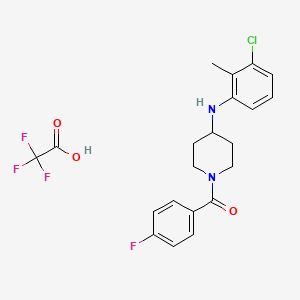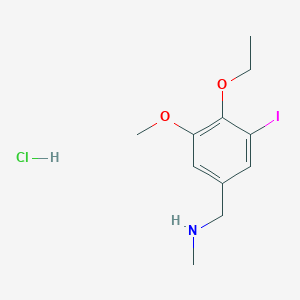![molecular formula C20H23BrN2O4S B4226625 N-(2-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4226625.png)
N-(2-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(2-bromophenyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BMS-986165 and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of BMS-986165 involves the inhibition of various enzymes and proteins involved in signaling pathways in the body. This compound has been found to inhibit the activity of TYK2, JAK1, and STAT3, which are involved in the signaling pathways of immune cells and cancer cells. By inhibiting these enzymes and proteins, BMS-986165 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
BMS-986165 has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the activity of TYK2, JAK1, and STAT3 with high selectivity and potency. In vivo studies have shown that BMS-986165 can reduce inflammation in animal models of autoimmune diseases and neurological disorders. This compound has also been found to induce apoptosis in cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
BMS-986165 has several advantages and limitations for lab experiments. One advantage is its high selectivity and potency for TYK2, JAK1, and STAT3, making it a valuable tool for studying the signaling pathways of immune cells and cancer cells. Another advantage is its ability to reduce inflammation in animal models of autoimmune diseases and neurological disorders, making it a potential treatment for these conditions.
One limitation of BMS-986165 is its poor solubility in aqueous solutions, which can make it difficult to administer in lab experiments. Another limitation is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of BMS-986165. One direction is the development of more soluble forms of this compound, which can increase its efficacy in lab experiments. Another direction is the study of BMS-986165 in combination with other drugs, which can increase its effectiveness in treating autoimmune diseases, neurological disorders, and cancer.
Another future direction is the study of BMS-986165 in other scientific research fields, such as infectious diseases and metabolic disorders. This compound has the potential to inhibit enzymes and proteins involved in the signaling pathways of various pathogens and metabolic processes, making it a potential treatment for these conditions.
Conclusion
In conclusion, BMS-986165 is a chemical compound that has been studied for its potential applications in various scientific research fields. This compound has been found to inhibit the activity of TYK2, JAK1, and STAT3, making it a potential treatment for autoimmune diseases, neurological disorders, and cancer. Despite its limitations, BMS-986165 has several advantages for lab experiments and has the potential to be a valuable tool for studying the signaling pathways of immune cells and cancer cells.
Scientific Research Applications
BMS-986165 has been studied for its potential applications in various scientific research fields, including immunology, oncology, and neurology. In immunology, this compound has been found to inhibit the activity of the enzyme TYK2, which is involved in the signaling pathway of certain immune cells. This inhibition can lead to a reduction in inflammation, making BMS-986165 a potential treatment for autoimmune diseases such as rheumatoid arthritis.
In oncology, BMS-986165 has been studied for its ability to inhibit the growth of cancer cells. This compound has been found to target a protein called STAT3, which is involved in the survival and proliferation of cancer cells. By inhibiting STAT3, BMS-986165 can induce apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
In neurology, BMS-986165 has been studied for its potential applications in the treatment of neurological disorders such as multiple sclerosis and Alzheimer's disease. This compound has been found to inhibit the activity of the enzyme JAK1, which is involved in the signaling pathway of certain immune cells in the brain. By inhibiting JAK1, BMS-986165 can reduce inflammation in the brain, making it a potential treatment for neurological disorders.
properties
IUPAC Name |
N-(2-bromophenyl)-1-(4-methoxy-3-methylphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O4S/c1-14-12-16(9-10-19(14)27-2)28(25,26)23-11-5-6-15(13-23)20(24)22-18-8-4-3-7-17(18)21/h3-4,7-10,12,15H,5-6,11,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFQMSEMJKOSDRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1-{5-[(2-anilino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-3-chlorobenzamide](/img/structure/B4226546.png)
![6-bromo-N-3-pyridinylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4226559.png)
![N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4226562.png)

![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4226577.png)

![ethyl 1-(4-chloro-3-{[(2-methylphenyl)amino]sulfonyl}benzoyl)-4-piperidinecarboxylate](/img/structure/B4226594.png)
![N-(4-butoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226613.png)
![2,2-dimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]propanamide](/img/structure/B4226615.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B4226617.png)
![[2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)ethyl]diethylamine dihydrochloride](/img/structure/B4226635.png)
![N-(4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}phenyl)-4-isobutoxybenzamide](/img/structure/B4226636.png)
![3-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4226641.png)
![4-[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4226644.png)